molecular formula C6H11FO B14328615 4-Fluorohexan-3-one CAS No. 105961-54-4

4-Fluorohexan-3-one

Cat. No.: B14328615
CAS No.: 105961-54-4
M. Wt: 118.15 g/mol
InChI Key: UASTXEKUUGGFEQ-UHFFFAOYSA-N
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Description

4-Fluorohexan-3-one is an organic compound with the molecular formula C6H11FO It is a fluorinated ketone, which means it contains a fluorine atom attached to a carbonyl group within a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorohexan-3-one can be synthesized through several methods. One common approach involves the fluorination of 3-hexanone. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of 3-hexanone using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluorohexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorohexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorohexan-3-one involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to biological molecules. This can affect enzyme activity, protein interactions, and cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or halogenated analogs .

Properties

CAS No.

105961-54-4

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

4-fluorohexan-3-one

InChI

InChI=1S/C6H11FO/c1-3-5(7)6(8)4-2/h5H,3-4H2,1-2H3

InChI Key

UASTXEKUUGGFEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CC)F

Origin of Product

United States

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